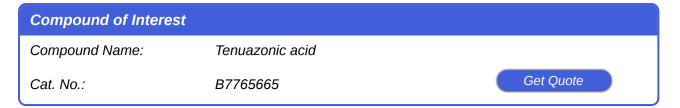


# Tenuazonic acid contamination in food and feedstuffs

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An In-Depth Technical Guide to **Tenuazonic Acid** Contamination in Food and Feedstuffs

## Introduction

**Tenuazonic acid** (TeA) is a mycotoxin produced by various species of Alternaria fungi, a ubiquitous genus known to infect a wide range of agricultural commodities.[1][2][3] As one of the most prevalent and toxic metabolites of Alternaria, TeA poses a significant concern for food and feed safety.[3][4][5] Its presence has been confirmed in numerous foodstuffs, including grains, fruits, vegetables, and their processed products.[5][6][7] This technical guide provides a comprehensive overview of TeA, focusing on its contamination in the food chain, detailed analytical methodologies for its detection, and its mechanisms of toxicity, tailored for researchers, scientists, and drug development professionals.

## **Chemical Properties and Biosynthesis**

TeA, chemically known as (5S)-3-acetyl-5-[(2S)-butan-2-yl]-4-hydroxy-1,5-dihydro-2H-pyrrol-2-one, is a tetramic acid derivative.[1][8] Its biosynthesis in fungi like Alternaria alternata and Pyricularia oryzae originates from the amino acid L-isoleucine and two acetate molecules (via acetoacetyl-CoA).[8][9] The key enzyme in this process is a non-ribosomal peptide synthetase-polyketide synthase (NRPS-PKS) hybrid, named TeA synthetase 1 (TAS1).[8][9] The TAS1 enzyme facilitates the condensation and subsequent cyclization of N-acetoacetyl-L-isoleucine to form the TeA molecule.[8] The expression of the TAS1 gene is regulated by other factors, including the zinc finger transcription factor TAS2 and the global regulator of secondary metabolism, LaeA.[8]





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Biosynthetic pathway of **Tenuazonic Acid** (TeA).

# Occurrence and Contamination Levels in Food and Feed

TeA is a frequent contaminant in a wide array of agricultural products. Its prevalence is particularly high in cereals, tomato products, and certain fruits. The European Union has established indicative levels for TeA in specific food categories to guide monitoring efforts.[10] [11]

### **Data Presentation**

The following tables summarize the quantitative data on TeA contamination across various food and feed categories as reported in scientific literature.

Table 1: Tenuazonic Acid (TeA) Contamination in Grains and Cereal Products



Commodity	No. of Samples Analyzed	Incidence (%)	Concentrati on Range (µg/kg)	Median/Mea n Conc. (μg/kg)	Reference(s
Wheat	65	High	Up to 19,190	19,190 (Average)	[12]
Wheat Bran	65	High	Up to 16,760	16,760 (Average)	[12]
Wheat Flour	65	High	Up to 7,360	7,360 (Average)	[12]
Cereal Grains (Slovenia)	433	26	-	203 (Median in Spelt)	[13]
Triticale	-	51	Up to 397	-	[13]
Cereals (General)	12	92	-	16 (Median)	[14]
German Tomato/Pepp er Products	30	100	3 - 2,330	-	[15]

Table 2: Tenuazonic Acid (TeA) Contamination in Fruits, Vegetables, and Processed Products



Commodity	No. of Samples Analyzed	Incidence (%)	Concentrati on Range (µg/kg or µg/L)	Median/Mea n Conc. (µg/kg or µg/L)	Reference(s )
Dried Tomatoes	-	100	425 - 81,592 μg/kg	-	[6]
Fresh Tomatoes	-	100	11 - 4,560 μg/kg	-	[6]
Grape Juice	40	42.5	212 - 702 μg/L	139.2 (Average)	[16]
Fruit Juices (General)	50	86	-	1.8 (Median)	[14]
Solanaceous Vegetable Products	47	55.3 (of contaminated samples)	0.54 - 806 μg/kg	-	[6]

Table 3: Tenuazonic Acid (TeA) Contamination in Animal Feed and Other Commodities

Commodity	No. of Samples Analyzed	Incidence (%)	Concentrati on Range (µg/kg)	Mean Conc. (μg/kg)	Reference(s
Swine Feed	1,141	55	-	255	[4]
Swine Feed	526	73	-	-	[17]
Spices	38	87	-	500 (Median)	[14]
Cottonseed	-	High	Up to 266,000	-	[18]

## **Toxicological Profile and Signaling Pathways**

TeA exhibits both phytotoxic and cytotoxic properties.[1] Its primary mechanism of action in eukaryotes is the inhibition of protein synthesis by preventing the release of newly synthesized



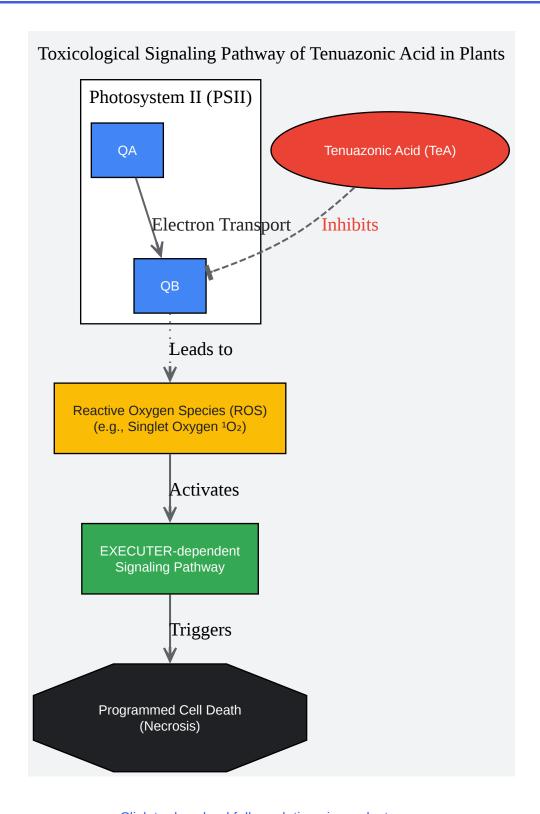




proteins from the ribosome.[1] In animals, exposure to TeA can lead to severe health effects, including emesis, salivation, and hemorrhages in the gastrointestinal tract.[4]

In plants, TeA is a potent phytotoxin that inhibits photosynthesis. It disrupts the electron transport chain in photosystem II (PSII) by blocking the transfer of electrons from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB).[1][8][19] This blockage leads to a buildup of reactive oxygen species (ROS), such as singlet oxygen ( $^{1}O_{2}$ ), which causes oxidative stress and subsequent cell death.[8][19] Studies in Arabidopsis have shown that TeA-induced  $^{1}O_{2}$  production can activate the EXECUTER-dependent signaling pathway, a specific pathway for  $^{1}O_{2}$ -mediated programmed cell death that originates in the chloroplast.[19][20]





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TeA-induced phytotoxicity signaling pathway.

## **Experimental Protocols for Analysis**



The accurate quantification of TeA in complex food and feed matrices requires robust analytical methods. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for its detection due to its high sensitivity and selectivity. [15][21]

## Sample Preparation: QuEChERS Method

A widely adopted sample preparation technique is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[15][22]

#### Protocol:

- Homogenization: Weigh 5.0 g of a homogenized sample into a 50 mL centrifuge tube.
- Internal Standard Spiking: Add an appropriate volume of an isotopically labeled internal standard solution (e.g., <sup>13</sup>C<sub>2</sub>-Tenuazonic Acid) to the sample to correct for matrix effects and recovery losses.[15][22]
- Hydration: Add 10.0 mL of distilled water to the sample.
- Extraction: Add 10.0 mL of acetonitrile. Shake vigorously for at least 1 minute (some protocols suggest up to 30 minutes for better extraction of Alternaria toxins).[22]
- Salting-Out Partitioning: Add a salt mixture (commonly MgSO<sub>4</sub> and NaCl) to induce phase separation between the aqueous and organic layers. Centrifuge the mixture (e.g., at 4000 rpm for 5 min).
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing a sorbent mixture (e.g., anhydrous MgSO<sub>4</sub> and Primary Secondary Amine - PSA) to remove interfering matrix components like fatty acids and sugars. Vortex and centrifuge.[15]
- Final Preparation: Take the supernatant, dilute with the mobile phase, and inject it into the HPLC-MS/MS system.[15]

## **HPLC-MS/MS Analysis**

**Chromatographic Conditions:** 

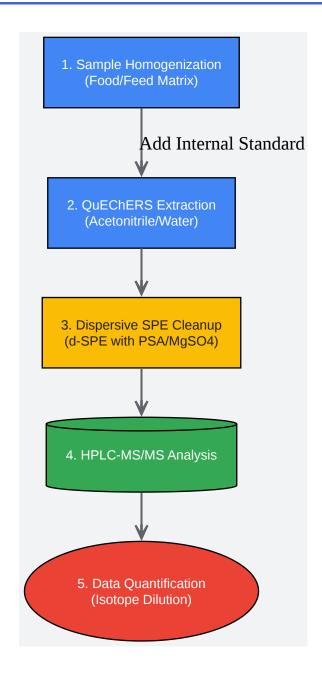


- Column: A C18 reversed-phase column is typically used (e.g., Ascentis Express C18, 100 x 3 mm, 2.7 μm).[22]
- Mobile Phase: Due to the acidic nature of TeA, alkaline mobile phase conditions often provide better peak shape and retention. A common setup involves a binary gradient with: [22][23]
  - Solvent A: 5 mM ammonium formate in water, pH adjusted to ~8.3.
  - Solvent B: Methanol.
- Flow Rate: Typically around 0.5 mL/min.[22]
- Column Temperature: Maintained at approximately 40 °C.[22]

Mass Spectrometry Conditions:

- Ionization: Electrospray ionization (ESI) is used, often in negative mode for TeA.
- Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring specific precursor-to-product ion transitions for both native TeA and its labeled internal standard.





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General experimental workflow for TeA analysis.

## **Conclusion and Future Directions**

**Tenuazonic acid** is a significant and widespread mycotoxin that requires diligent monitoring in the food and feed supply chains. Its potential toxicity underscores the need for sensitive and reliable analytical methods to enforce regulatory limits and conduct accurate risk assessments. Future research should focus on expanding occurrence data for a wider range of commodities, further elucidating the synergistic toxic effects of TeA with other co-occurring mycotoxins, and



developing more rapid and cost-effective detection methods for routine screening. For drug development professionals, the unique biological activity of TeA, such as its protein synthesis inhibition, may offer scaffolds for novel therapeutic agents, although its inherent toxicity presents a significant challenge to overcome.

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